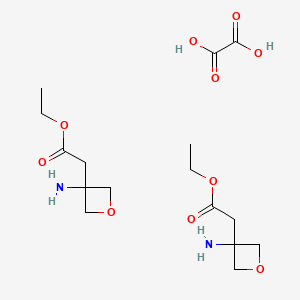![molecular formula C9H11ClF3N3O2 B3040136 N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 161605-61-4](/img/structure/B3040136.png)
N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride
Overview
Description
N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride (NETFPHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a nitroaromatic compound that can be synthesized in the laboratory by reacting 2-aminoethyl-4-nitrophenol with trifluoromethanesulfonic anhydride in aqueous acetic acid. NETFPHCl has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Photochromism and Prototropic Tautomerism
Research on compounds structurally related to N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride, such as N-phenyl-2-aminotropones, has revealed interesting phenomena like prototropic tautomerism and solid-state photochromism. These compounds show potential applications in developing photoresponsive materials. The study by Ito et al. (2011) demonstrated that while N-phenyl-2-aminotropones did not exhibit photochromism in the crystal state, their clathrate crystals with deoxycholic acid displayed photochromic behavior, suggesting applications in smart materials and molecular switches (Ito, Amimoto, & Kawato, 2011).
Novel Syntheses of Fluorinated Compounds
The compound's structural framework has inspired novel syntheses of fluorinated compounds, which are crucial in medicinal chemistry due to their unique properties. Meshcheryakov and Shainyan (2004) explored the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series, demonstrating the versatility of fluorinated nitro compounds in organic synthesis and potential drug development (Meshcheryakov & Shainyan, 2004).
Nitric Oxide Release Agents
A series of N-(2-phenylethyl)nitroaniline derivatives, closely related to the compound , were studied by Wade et al. (2013) for their potential as precursors for slow and sustained nitric oxide release agents. These findings could lead to the development of novel therapeutics for conditions where controlled nitric oxide delivery is beneficial, showcasing the potential medicinal applications of these derivatives (Wade, Mohanty, Squattrito, Amato, & Kirschbaum, 2013).
Intramolecular Catalysis
The study of related compounds has also shed light on intramolecular catalysis mechanisms, such as those involving ester hydrolysis. Fife, Singh, and Bembi (2002) discussed the hydrolysis of 2-aminobenzoate esters, highlighting the role of intramolecular general base catalysis. This research is relevant for understanding enzyme catalysis and designing synthetic catalysts that mimic biological processes (Fife, Singh, & Bembi, 2002).
Inhibition of Nucleoside Transport
Furthermore, analogs of 4-nitrobenzylthioinosine, which share functional groups with N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride, have been studied for their ability to inhibit nucleoside transport, an essential process in cancer cell proliferation. Tromp et al. (2004) developed compounds with lower polarity than the well-known inhibitor NBTI, showing potential for oral absorption and CNS penetration, which could be crucial in developing new anticancer drugs (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
properties
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2.ClH/c10-9(11,12)6-1-2-7(14-4-3-13)8(5-6)15(16)17;/h1-2,5,14H,3-4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKIEOHNSTAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B3040055.png)




![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)
![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)
![(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040064.png)

![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)
![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)


